molecular formula C10H20N2O2S B13269993 1-Methyl-decahydroquinoline-8-sulfonamide CAS No. 1461714-32-8

1-Methyl-decahydroquinoline-8-sulfonamide

Cat. No.: B13269993
CAS No.: 1461714-32-8
M. Wt: 232.35 g/mol
InChI Key: IPFPZBGJFVSRDN-UHFFFAOYSA-N
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Description

1-Methyl-decahydroquinoline-8-sulfonamide is a chemical compound with the molecular formula C10H20N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-decahydroquinoline-8-sulfonamide typically involves the reaction of decahydroquinoline derivatives with sulfonamide reagents. One common method includes the following steps:

    Starting Material: Decahydroquinoline is used as the starting material.

    Methylation: The decahydroquinoline is methylated to introduce the 1-methyl group.

    Sulfonamide Formation: The methylated decahydroquinoline is then reacted with a sulfonamide reagent under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-decahydroquinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other derivatives.

Scientific Research Applications

1-Methyl-decahydroquinoline-8-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-decahydroquinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Sulfonamides: Other sulfonamide derivatives, such as sulfamethoxazole and sulfasalazine, share similar functional groups but differ in their ring structures and substituents.

    Quinolines: Compounds like quinine and chloroquine have similar quinoline ring systems but lack the sulfonamide group.

Uniqueness: 1-Methyl-decahydroquinoline-8-sulfonamide is unique due to its combination of a quinoline ring system with a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1461714-32-8

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-8-sulfonamide

InChI

InChI=1S/C10H20N2O2S/c1-12-7-3-5-8-4-2-6-9(10(8)12)15(11,13)14/h8-10H,2-7H2,1H3,(H2,11,13,14)

InChI Key

IPFPZBGJFVSRDN-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2C1C(CCC2)S(=O)(=O)N

Origin of Product

United States

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